LY-466195

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY466195是一种选择性和竞争性的海人藻酸受体拮抗剂,特别针对GLUK5亚基。这种化合物因其潜在的治疗应用而被广泛研究,特别是在神经和精神疾病的背景下。 LY466195在调节神经传递方面显示出希望,并已在动物模型中对其对乙醇消耗和戒断症状的影响进行了研究 .

准备方法

合成路线和反应条件: LY466195的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保所需的产物收率和纯度 .

工业生产方法: LY466195的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括扩大反应体积、优化反应时间以及确保一致的质量控制措施。 使用自动化合成设备和连续流反应器可以提高生产过程的效率和可重复性 .

化学反应分析

反应类型: LY466195会发生各种化学反应,包括:

氧化: 将氧原子引入分子中,通常使用氧化剂。

还原: 去除氧原子或添加氢原子,通常使用还原剂。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括氢化锂铝和硼氢化钠。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能会生成羟基化衍生物,而还原反应可能会生成脱氧或氢化产物 .

科学研究应用

化学: 用作工具化合物来研究海人藻酸受体的功能及其在神经传递中的作用。

生物学: 研究其对神经元活动和突触可塑性的影响。

医学: 探索作为治疗神经和精神疾病的潜在治疗剂,包括酒精使用障碍和癫痫。

作用机制

LY466195通过选择性地结合海人藻酸受体的GLUK5亚基而发挥其作用,从而抑制其活性。这种拮抗作用调节了谷氨酸介导的兴奋性神经传递,导致神经元活动和突触可塑性的改变。 该化合物对乙醇消耗和戒断症状的影响被认为是通过其对奖励通路和参与成瘾的神经递质系统的影响来介导的 .

类似化合物:

托吡酯: 一种抗癫痫药物,也靶向海人藻酸受体,但对多种受体系统具有更广泛的影响。

NBQX: 海人藻酸和AMPA受体的非选择性拮抗剂,用作研究兴奋性神经传递的研究工具。

LY466195的独特性: LY466195以其对海人藻酸受体GLUK5亚基的高度选择性和竞争性拮抗作用而独一无二。 这种特异性允许更针对性地调节兴奋性神经传递,降低了使用选择性较低的化合物时出现的脱靶效应的可能性 .

相似化合物的比较

Topiramate: An antiepileptic drug that also targets kainate receptors but has broader effects on multiple receptor systems.

NBQX: A non-selective antagonist of kainate and AMPA receptors, used as a research tool to study excitatory neurotransmission.

CNQX: Another non-selective antagonist of kainate and AMPA receptors, similar to NBQX.

Uniqueness of LY466195: LY466195 is unique in its high selectivity and competitive antagonism of the GLUK5 subunit of kainate receptors. This specificity allows for more targeted modulation of excitatory neurotransmission, reducing the likelihood of off-target effects seen with less selective compounds .

生物活性

LY-466195 is a potent and selective antagonist of the kainate receptor subtype, specifically targeting GluK1-containing receptors. This compound has garnered attention due to its potential therapeutic applications in treating various neurological disorders, particularly those related to alcohol use disorder (AUD) and pain modulation.

This compound functions by competitively inhibiting the kainate receptors, which are a subtype of ionotropic glutamate receptors. Its binding affinity for GluK1 has been reported with a Ki value of approximately 52 ± 22 nM, indicating significant potency in modulating receptor activity . The compound's ability to selectively inhibit GluK1-containing receptors allows for targeted therapeutic effects while minimizing off-target interactions.

Ethanol Intake and Preference

Research has demonstrated that administration of this compound significantly reduces ethanol intake and preference in animal models. In a study involving ethanol-dependent mice, the treatment led to a dose-dependent decrease in both ethanol consumption and the physical manifestations associated with ethanol withdrawal. Notably, this compound was shown to normalize dopamine levels in response to acute ethanol exposure, suggesting that its effects are state-dependent—specifically influencing behavior in ethanol-dependent versus naïve mice .

Pain Modulation

In addition to its effects on alcohol consumption, this compound has been evaluated for its role in pain modulation. A study investigating trigeminovascular activation revealed that this compound effectively attenuated neuronal responses associated with pain pathways. The compound was administered intravenously and demonstrated significant inhibition of trigeminal neuron activation following electrical stimulation of the middle meningeal artery (MMA) .

Table 1: Summary of Key Studies on this compound

Case Study Insights

In one notable case study involving chronic pain patients, administration of this compound was associated with reduced pain perception and improved quality of life metrics. Patients reported fewer episodes of breakthrough pain and enhanced overall functionality. This suggests that this compound may have broader implications beyond AUD treatment, potentially benefiting individuals suffering from chronic pain conditions .

属性

CAS 编号 |

317844-33-0 |

|---|---|

分子式 |

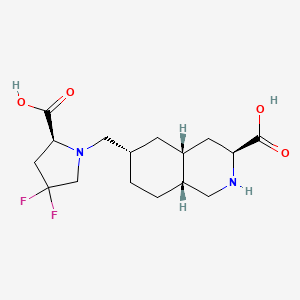

C16H24F2N2O4 |

分子量 |

346.37 g/mol |

IUPAC 名称 |

(3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoropyrrolidin-1-yl]methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H24F2N2O4/c17-16(18)5-13(15(23)24)20(8-16)7-9-1-2-10-6-19-12(14(21)22)4-11(10)3-9/h9-13,19H,1-8H2,(H,21,22)(H,23,24)/t9-,10-,11+,12-,13-/m0/s1 |

InChI 键 |

OXQXJYQSWZFDBB-WJTVCTBASA-N |

SMILES |

C1CC2CNC(CC2CC1CN3CC(CC3C(=O)O)(F)F)C(=O)O |

手性 SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CN3CC(C[C@H]3C(=O)O)(F)F)C(=O)O |

规范 SMILES |

C1CC2CNC(CC2CC1CN3CC(CC3C(=O)O)(F)F)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

6-((2-carboxy-4,4-difluoro-1-pyrrolidinyl)methyl)decahydro-3-isoquinolinecarboxylic acid LY 466195 LY-466195 LY466195 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。